![molecular formula C16H20N2O2S B6363185 (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine CAS No. 1253527-81-9](/img/structure/B6363185.png)
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine is an organic compound that features both amine and sulfonyl functional groups
Mechanism of Action
Target of Action
The primary targets of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine, also known as AEBSF, are serine proteases . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing their substrate . This interaction results in the inhibition of the protease’s activity, thereby affecting the biological processes they are involved in .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can impact the coagulation cascade, a series of reactions that lead to the formation of a blood clot . It can also influence the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells .
Pharmacokinetics
It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body. The impact of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties on its bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of AEBSF’s action depend on the specific serine protease it inhibits. For example, by inhibiting thrombin in the coagulation cascade, it can prevent blood clot formation . Similarly, by inhibiting enzymes in the complement system, it can modulate immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its stability in aqueous solutions is pH-dependent . It remains stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .
Biochemical Analysis
Biochemical Properties
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine is known to interact with various enzymes and proteins
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to be a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine typically involves the reaction of 2-(benzenesulfonyl)-1-phenylethylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfides.
Scientific Research Applications
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: This compound shares a similar structure but lacks the phenylethyl group.
4-(2-Aminoethyl)benzenesulfonyl fluoride: This compound contains a fluoride group instead of the phenylethyl group.
Uniqueness
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine is unique due to the presence of both the benzenesulfonyl and phenylethyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-1-phenylethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-11-12-18-16(14-7-3-1-4-8-14)13-21(19,20)15-9-5-2-6-10-15/h1-10,16,18H,11-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUKAGGAUSLWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
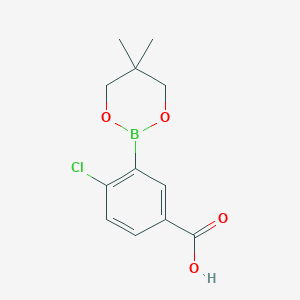
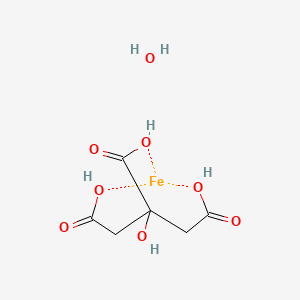
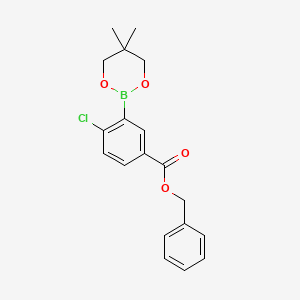
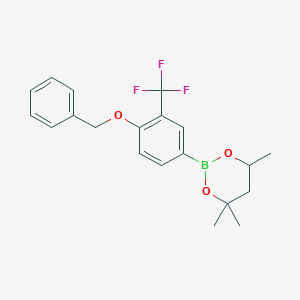

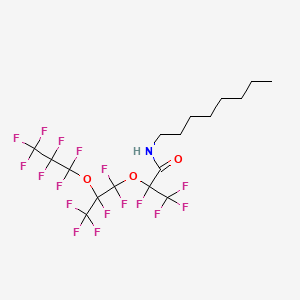
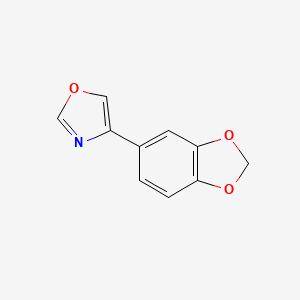
![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
![tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6363156.png)
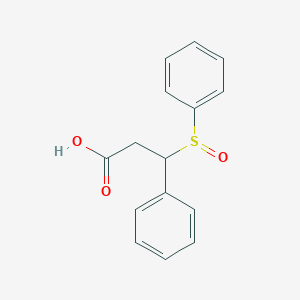
![N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide](/img/structure/B6363174.png)
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)
![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid](/img/structure/B6363206.png)
